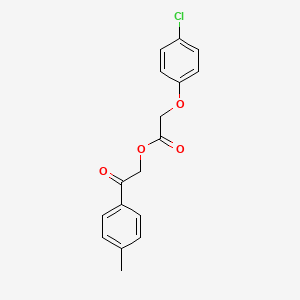
1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This specific compound is notable for its unique structure, which includes a hydroxyphenylacetyl group and a methyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring through a condensation reaction between a 1,4-dicarbonyl compound and an amine. This reaction is often catalyzed by an acid or base.
Introduction of the Carbonitrile Group: The next step involves the introduction of the carbonitrile group (-CN) at the 2-position of the pyrrole ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Hydroxyphenylacetyl Group: The hydroxyphenylacetyl group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the pyrrole ring at the 1-position, typically using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonitrile group to an amine group (-NH2). Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halides, hydroxyl groups, and other nucleophiles
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrrole derivatives
科学的研究の応用
1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique chemical properties may lead to the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyphenylacetyl group may play a crucial role in its binding affinity and specificity, while the carbonitrile and methyl groups contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carbonitrile, 5-(hydroxymethyl)-: Similar in structure but lacks the hydroxyphenylacetyl and methyl groups.
1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenyl)-: Similar but lacks the acetyl group.
1H-Pyrrole-2-carbonitrile, 5-(acetyl)-1-methyl-: Similar but lacks the hydroxyphenyl group.
Uniqueness
1H-Pyrrole-2-carbonitrile, 5-(hydroxyphenylacetyl)-1-methyl- is unique due to the presence of both the hydroxyphenylacetyl and methyl groups. These functional groups impart distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
828923-08-6 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC名 |
5-(2-hydroxy-2-phenylacetyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C14H12N2O2/c1-16-11(9-15)7-8-12(16)14(18)13(17)10-5-3-2-4-6-10/h2-8,13,17H,1H3 |
InChIキー |
QQERQLRDMDHWCT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C(=O)C(C2=CC=CC=C2)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)

![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)



![Benzene, [2-(1-methylethoxy)-2-propenyl]-](/img/structure/B14209778.png)
![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-](/img/structure/B14209790.png)

![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)


